1-Hexadecanoyl-2,3-dioctadecanoyl-sn-glycerol
Overview
Description
Synthesis Analysis
The synthesis of 1-Hexadecanoyl-2,3-dioctadecanoyl-sn-glycerol involves a series of esterification reactions, where hexadecanoyl and dioctadecanoyl moieties are attached to a glycerol backbone. Techniques such as chemo-enzymatic synthesis provide an effective pathway for the esterification of glycerol with specific fatty acids, yielding high-purity triacylglycerols (Salto, Bertello, & de Lederkremer, 1997).
Molecular Structure Analysis
The molecular structure of 1-Hexadecanoyl-2,3-dioctadecanoyl-sn-glycerol is characterized by a glycerol backbone esterified with one hexadecanoyl and two dioctadecanoyl fatty acids. The structure has been elucidated through methods such as X-ray diffraction, revealing a complex arrangement of the acyl chains in relation to the glycerol backbone, influencing its physical and chemical properties (Goto et al., 1992).
Chemical Reactions and Properties
The chemical properties of 1-Hexadecanoyl-2,3-dioctadecanoyl-sn-glycerol are influenced by its structure, allowing it to undergo various chemical reactions, including hydrolysis and transesterification. These reactions can modify the fatty acid composition, thereby altering its properties and applications. The ester bonds between the glycerol backbone and the fatty acid chains are reactive sites for such transformations.
Physical Properties Analysis
The physical properties of 1-Hexadecanoyl-2,3-dioctadecanoyl-sn-glycerol, such as melting point, solubility, and crystalline structure, depend on the length and saturation of the fatty acid chains. Differential scanning calorimetry and powder X-ray diffraction studies have provided insights into its polymorphism, indicating various crystalline forms under different conditions, which is critical for its functionality in biological systems and industrial applications (Kodali, Atkinson, Redgrave, & Small, 1984).
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Arsenic-Containing Phosphatidylcholines : The first synthesis of a related compound, 1-O-hexadecanoyl-2-O-((15-(dimethylarsinoyl)pentadecanoyl)oxy)-sn-glycero-3-phosphocholine, was achieved. This synthesis is significant for studying the biological and toxicological properties of arsenolipids in food (Guttenberger et al., 2017).
Characterization of Micellar Concentrations : Studies on compounds similar to 1-Hexadecanoyl-2,3-dioctadecanoyl-sn-glycerol, like 1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine, have been conducted to determine their critical micellar concentrations. Such studies are crucial for understanding the physical properties of these compounds (Kramp et al., 1984).
Analysis of Derivatives via Mass Spectrometry : The mass chromatographic identification of glycerophospholipids, including derivatives of 1,2-dihexadecyl and 1,2-dioctadecyl-glycerols, highlights the importance of such analyses in understanding the structure and composition of similar lipids (Satouchi et al., 1978).
Biological and Biotechnological Applications
Enzymatic Esterification for Synthesis : Enzymatic esterification methods have been used to create regioisomerically pure diacylglycerols, demonstrating the potential of biotechnological processes in synthesizing structurally specific lipids (Berger et al., 1992).
Characterization in Biological Systems : The characterization of seminolipid from bovine spermatozoa, which includes structures similar to 1-Hexadecanoyl-2,3-dioctadecanoyl-sn-glycerol, is essential for understanding the role of these lipids in biological systems (Álvarez et al., 1990).
Chemo-Enzymatic Synthesis : The chemoenzymatic synthesis of 1-O-hexadecyl-2-O-palmitoyl-sn-glycerol demonstrates the integration of chemical and biological methods for the production of specific lipid structures (Salto et al., 1997).
Photocatalytic Hydrogen Production : Research on the photocatalytic hydrogen generation from glycerol, a related compound, by ZnO-ZnS/graphene photocatalysts, opens avenues for energy production and environmental applications (Chang et al., 2018).
properties
IUPAC Name |
[(2R)-3-hexadecanoyloxy-2-octadecanoyloxypropyl] octadecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H106O6/c1-4-7-10-13-16-19-22-25-27-30-33-36-39-42-45-48-54(57)60-51-52(50-59-53(56)47-44-41-38-35-32-29-24-21-18-15-12-9-6-3)61-55(58)49-46-43-40-37-34-31-28-26-23-20-17-14-11-8-5-2/h52H,4-51H2,1-3H3/t52-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDNYRTVJOFMYIW-OIVUAWODSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@@H](COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H106O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90337958 | |
Record name | 1,2-Distearoyl-3-palmitoyl-rac-glycerol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90337958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
863.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | TG(18:0/18:0/16:0) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0108596 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
1-Hexadecanoyl-2,3-dioctadecanoyl-sn-glycerol | |
CAS RN |
5281-50-5 | |
Record name | 1,2-Distearoyl-3-palmitoyl-rac-glycerol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90337958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.